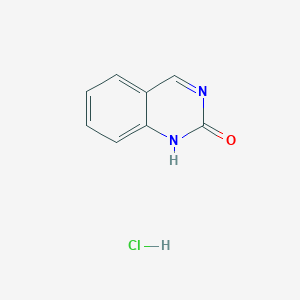
Quinazolin-2(1H)-one hydrochloride
Description
Quinazolin-2(1H)-one hydrochloride , also known as 2(1H)-Quinazolinone hydrochloride , is an organic compound with the chemical formula C₈H₆N₂·HCl . It belongs to the quinazoline family, which is characterized by a bicyclic structure consisting of two fused six-membered aromatic rings: a benzene ring and a pyrimidine ring . Quinazolin-2(1H)-one derivatives exhibit diverse biological activities and have been found in natural products and synthetic pharmaceutical molecules .
Synthesis Analysis
Several synthetic methods have been explored for quinazolin-2(1H)-one derivatives. Notably, electro-oxidative C–H azolation reactions of quinoxalin-2(1H)-ones have been developed. These mild reactions proceed under metal-, oxidant-, and reagent-free conditions, providing synthetically useful azolated quinoxalin-2(1H)-ones. Remarkably, this protocol can even be carried out using a pencil lead as an electrode and a 3 V battery as a power source .
Additionally, electrochemical synthesis using I₂-catalyzed tandem oxidation in aqueous solution has been employed to access a broad range of quinazolinones at room temperature. This approach demonstrates the potential for green and sustainable chemistry in quinazolinone synthesis .
Molecular Structure Analysis
The molecular structure of quinazolin-2(1H)-one hydrochloride consists of a quinazolinone core, with the nitrogen atom in the pyrimidine ring bearing a hydrogen chloride (HCl) group. The bicyclic arrangement imparts stability and influences its chemical properties .
Chemical Reactions Analysis
Quinazolin-2(1H)-one derivatives participate in various chemical reactions, including arylation, alkylation, acylation, and alkoxycarbonylation. These functionalizations occur via C–H bond activation, making them versatile intermediates for further synthetic transformations .
properties
IUPAC Name |
1H-quinazolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O.ClH/c11-8-9-5-6-3-1-2-4-7(6)10-8;/h1-5H,(H,9,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLDLMXFDMZYAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=O)N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinazolin-2(1H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



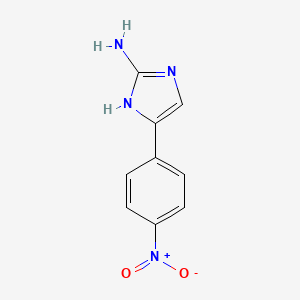
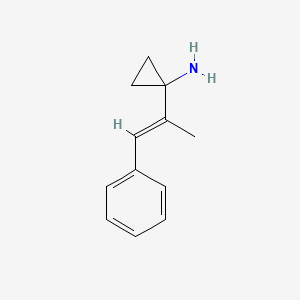
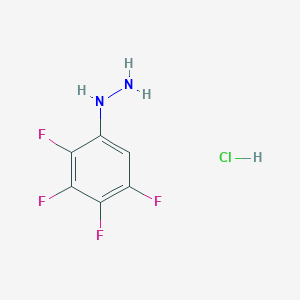
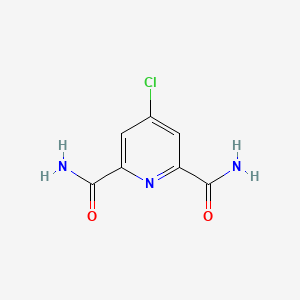


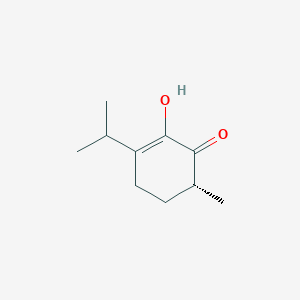

![7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B3274345.png)

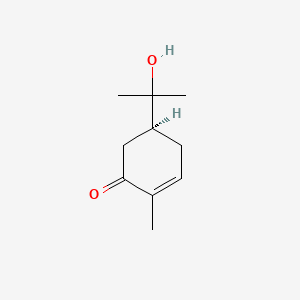
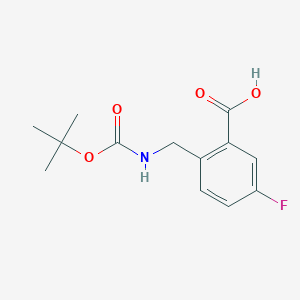
![[6-(4-Bromo-2-chloro-phenylamino)-7-fluoro-3H-benzoimidazol-5-yl]-methanol](/img/structure/B3274367.png)
![5-Aminothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B3274371.png)